molecular formula C38H45N9O6S2 B15141476 [4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate

[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate

Cat. No.: B15141476
M. Wt: 788.0 g/mol
InChI Key: UNONHPRCWDOFSQ-VQIWEWKSSA-N
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Description

[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate is a complex organic compound that features multiple functional groups, including amino, butylamino, pyrido[3,2-d]pyrimidinyl, nitropyridinyl, and disulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate can be approached through a multi-step synthetic route. The key steps may include:

    Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the butylamino group: This can be done via nucleophilic substitution using butylamine.

    Attachment of the phenylmethyl group: This step may involve a Friedel-Crafts alkylation reaction.

    Formation of the disulfanyl linkage: This can be achieved through the reaction of a thiol with a suitable disulfide precursor.

    Final assembly and formate addition: The final compound can be obtained by coupling the intermediate products and adding formic acid to form the formate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound [4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate can undergo various types of chemical reactions, including:

    Oxidation: The amino and disulfanyl groups can be oxidized to form corresponding oxides and sulfoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The amino and butylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products

    Oxidation: Formation of oxides and sulfoxides.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study cellular processes, particularly those involving disulfide bonds and redox reactions.

Medicine

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of [4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with thiol groups.

Comparison with Similar Compounds

Similar Compounds

  • [2-amino-4-(butylamino)pyrido[3,2-d]pyrimidine]
  • [4-(butylamino)pyrido[3,2-d]pyrimidine]
  • [5-nitropyridin-2-yl]disulfide

Uniqueness

The uniqueness of [4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate lies in its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C38H45N9O6S2

Molecular Weight

788.0 g/mol

IUPAC Name

[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate

InChI

InChI=1S/C37H43N9O4S2.CH2O2/c1-5-6-19-39-35-34-32(43-36(38)44-35)17-15-30(41-34)20-26-7-9-27(10-8-26)22-46(3,4)23-28-11-13-29(14-12-28)42-37(47)50-24-25(2)51-52-33-18-16-31(21-40-33)45(48)49;2-1-3/h7-18,21,25H,5-6,19-20,22-24H2,1-4H3,(H3-,38,39,42,43,44,47);1H,(H,2,3)/t25-;/m1./s1

InChI Key

UNONHPRCWDOFSQ-VQIWEWKSSA-N

Isomeric SMILES

CCCCNC1=NC(=NC2=C1N=C(C=C2)CC3=CC=C(C=C3)C[N+](C)(C)CC4=CC=C(C=C4)NC(=O)OC[C@@H](C)SSC5=NC=C(C=C5)[N+](=O)[O-])N.C(=O)[O-]

Canonical SMILES

CCCCNC1=NC(=NC2=C1N=C(C=C2)CC3=CC=C(C=C3)C[N+](C)(C)CC4=CC=C(C=C4)NC(=O)OCC(C)SSC5=NC=C(C=C5)[N+](=O)[O-])N.C(=O)[O-]

Origin of Product

United States

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